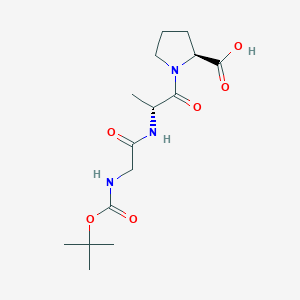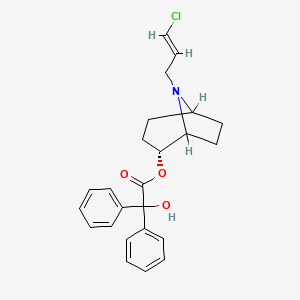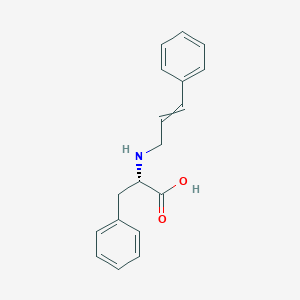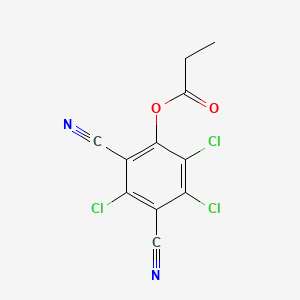
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with nitrile, hydroxy, and trichloro groups, along with a propionate ester. Its chemical properties make it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate typically involves multi-step organic reactions. One common method includes the chlorination of 1,3-benzenedicarbonitrile followed by hydrolysis and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The subsequent steps of hydrolysis and esterification are carried out in reactors designed to handle the specific reaction conditions. Quality control measures are essential to maintain the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarbonitrile, 4-methoxy-2,5,6-trichloro-: Similar structure but with a methoxy group instead of a hydroxy group.
Chlorothalonil: A fungicide with a similar trichloro-substituted benzene ring.
Uniqueness
1,3-Benzenedicarbonitrile, 4-hydroxy-2,5,6-trichloro-, propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67205-35-0 |
|---|---|
Fórmula molecular |
C11H5Cl3N2O2 |
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
(2,3,5-trichloro-4,6-dicyanophenyl) propanoate |
InChI |
InChI=1S/C11H5Cl3N2O2/c1-2-7(17)18-11-6(4-16)8(12)5(3-15)9(13)10(11)14/h2H2,1H3 |
Clave InChI |
OKFGRXMYBKUIKX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
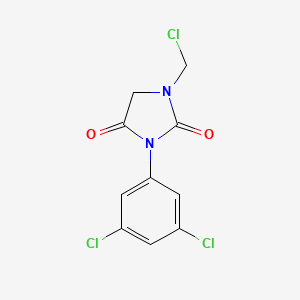
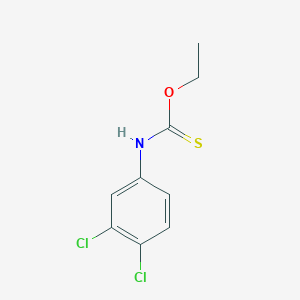

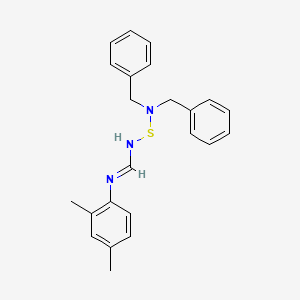

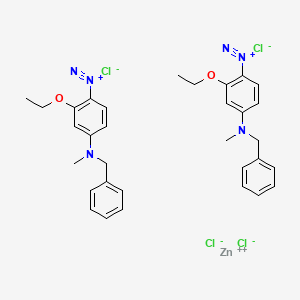

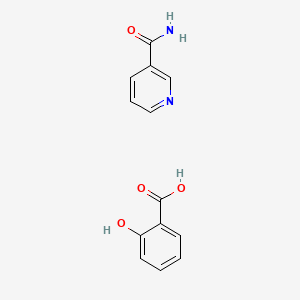
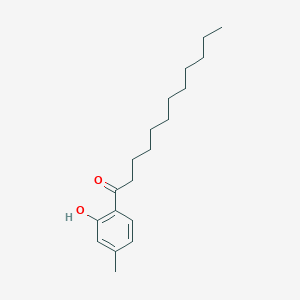
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
